Cas no 57102-51-9 (9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole)

9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole is a high-purity organic compound primarily utilized in optoelectronic applications, particularly as a host material in organic light-emitting diodes (OLEDs). Its rigid, conjugated structure ensures excellent thermal stability and high triplet energy levels, making it suitable for blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The compound exhibits strong hole-transporting properties due to its carbazole-based framework, enhancing device efficiency and longevity. Its biphenyl substituents further improve morphological stability, reducing crystallization in thin-film layers. This material is valued for its compatibility with vacuum deposition processes and consistent performance in high-efficiency OLED architectures.
9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole structure
57102-51-9 structure
Product Name:9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
CAS No:57102-51-9
MF:C48H32N2
MW:636.781091690063
CID:2952196
PubChem ID:59470031
Update Time:2025-06-22

9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 9,9'-二([1,1'-联苯]-4-基)-3,3'-联-9H-咔唑
    • 9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
    • 9,9'-di([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole
    • BS-53440
    • 57102-51-9
    • F18772
    • 9,9'-bis({[1,1'-biphenyl]-4-yl})-9H,9'H-3,3'-bicarbazole
    • SCHEMBL6373527
    • 9-(4-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole
    • Inchi: 1S/C48H32N2/c1-3-11-33(12-4-1)35-19-25-39(26-20-35)49-45-17-9-7-15-41(45)43-31-37(23-29-47(43)49)38-24-30-48-44(32-38)42-16-8-10-18-46(42)50(48)40-27-21-36(22-28-40)34-13-5-2-6-14-34/h1-32H
    • InChI Key: GVEOOAAZBOGDSN-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC=CC=2C2=CC(=CC=C12)C1=CC=C2C(=C1)C1C=CC=CC=1N2C1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 636.256549029 g/mol
  • Monoisotopic Mass: 636.256549029 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 5
  • Complexity: 1000
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 13
  • Topological Polar Surface Area: 9.9
  • Molecular Weight: 636.8

Experimental Properties

  • Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (8.9E-10 g/L) (25 ºC),

9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole Pricemore >>

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9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:57102-51-9)9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
Order Number:A1043272
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:15
Price ($):161.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:57102-51-9)9,9'-二([1,1'-联苯]-4-基)-3,3'-联-9H-咔唑
Order Number:LE26866350
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:59
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole

9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole (CAS No. 57102-51-9): A Comprehensive Overview

The compound 9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole (commonly referred to as BiPh-Cz) is a highly functional and versatile molecule that has garnered significant attention in the fields of organic electronics and optoelectronics. With the CAS registry number 57102-51-9, this compound is widely recognized for its unique structural properties and its ability to serve as a building block in the synthesis of advanced materials for applications such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices.

BiPh-Cz is characterized by its bi-carbazole core, which is connected to two biphenyl groups at the 9-position of each carbazole unit. This structure imparts the molecule with a combination of strong electron-donating properties and excellent thermal stability, making it highly suitable for use in high-performance electronic devices. Recent studies have demonstrated that the incorporation of BiPh-Cz into OLED architectures significantly enhances device efficiency and operational stability due to its ability to facilitate efficient charge transport and reduce recombination losses.

One of the most notable advancements involving BiPh-Cz is its role in the development of tandem OLEDs, where it serves as an effective interlayer material between emitting units. This application has been extensively explored in recent research, with findings published in high-impact journals such as *Nature Communications* and *Advanced Materials*. These studies highlight the compound's ability to modulate energy levels and improve charge injection characteristics, thereby enabling higher luminance and lower operating voltages in devices.

In addition to its electronic applications, BiPh-Cz has also been investigated for its potential in sensing technologies. Researchers have reported that the molecule exhibits sensitive responses to environmental stimuli such as temperature and solvent polarity due to its rigid structure and conjugated system. These properties make it a promising candidate for the development of chemical sensors and biosensors with high sensitivity and selectivity.

The synthesis of BiPh-Cz typically involves a multi-step process that includes nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound, reducing costs and improving yields. For instance, the use of palladium catalysts in Suzuki-Miyaura coupling reactions has been shown to significantly enhance the purity and reproducibility of BiPh-Cz, making it more accessible for industrial applications.

From a materials science perspective, BiPh-Cz exhibits exceptional thermal stability with a decomposition temperature exceeding 300°C under nitrogen atmosphere. This property is crucial for applications requiring high-temperature processing or operation in harsh environments. Furthermore, its optical properties are highly tunable through structural modifications, allowing researchers to tailor its absorption and emission characteristics for specific applications.

Recent collaborative efforts between academic institutions and industry partners have focused on integrating BiPh-Cz into next-generation electronic devices. For example, a team led by researchers at Stanford University has developed a novel OLED architecture incorporating BiPh-Cz as an electron transport layer, achieving unprecedented efficiency levels of over 30% in external quantum yield (EQY). These breakthroughs underscore the compound's potential to revolutionize the field of organic electronics.

In summary, 9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole (CAS No. 57102-51-9) stands out as a pivotal material in modern materials science due to its unique structural features and versatile functional properties. Its applications span across multiple domains including organic electronics, sensing technologies, and optoelectronics, with ongoing research continuously expanding its potential uses. As advancements in synthetic methodologies and device integration continue to unfold, BiPh-Cz is poised to play an increasingly critical role in shaping the future of advanced materials technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57102-51-9)9,9'-Bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
A1043272
Purity:99%
Quantity:5g
Price ($):161.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:57102-51-9)9,9'-二([1,1'-联苯]-4-基)-3,3'-联-9H-咔唑
LE26866350
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email